Darglitazone

PPARγ agonism Nuclear receptor pharmacology Insulin sensitization

TZD tool compound variability introduces uncontrolled receptor activation artifacts in metabolic studies. Darglitazone (CP-86325) resolves this with a fully characterized PPARγ agonism profile anchored by a 1.95 Å co-crystal structure (PDB 6DGL) and quantitative human efficacy data (19.7% 24-h plasma glucose AUC reduction; 50.2% NEFA AUC reduction in NIDDM subjects). • Dual PPARγ/α activity (PPARα EC50 = 150 nM) enables side-by-side isoform selectivity comparisons versus rosiglitazone. • Validated in ob/ob and db/db rodent models with established oral bioavailability. • Supplied with batch-specific HPLC purity documentation for reproducible pharmacology.

Molecular Formula C23H20N2O4S
Molecular Weight 420.5 g/mol
CAS No. 141200-24-0
Cat. No. B057703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDarglitazone
CAS141200-24-0
Synonyms5-[[4-[3-(5-Methyl-2-phenyl-4-oxazolyl)-1-oxopropyl]phenyl]methyl]-2,4-thiazolidinedione;  (±)-5-[[4-[3-(5-Methyl-2-phenyl-4-oxazolyl)-1-oxopropyl]phenyl]methyl]-2,4-Thiazolidinedione; _x000B_(±)-5-[p-[3-(5-Methyl-2-phenyl-4-oxazolyl)propionyl]benzyl]-2,4-th
Molecular FormulaC23H20N2O4S
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC=CC=C2)CCC(=O)C3=CC=C(C=C3)CC4C(=O)NC(=O)S4
InChIInChI=1S/C23H20N2O4S/c1-14-18(24-22(29-14)17-5-3-2-4-6-17)11-12-19(26)16-9-7-15(8-10-16)13-20-21(27)25-23(28)30-20/h2-10,20H,11-13H2,1H3,(H,25,27,28)
InChIKeyQQKNSPHAFATFNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Darglitazone Procurement: Baseline PPARγ Agonist Profile for Scientific Selection


Darglitazone (CP-86325, CAS 141200-24-0) is a thiazolidinedione (TZD) derivative that functions as a potent and selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor regulating glucose and lipid metabolism [1]. Originally developed by Pfizer as an insulin sensitizer for type 2 diabetes, its preclinical and clinical characterization establishes a specific baseline for receptor affinity, cellular potency, and in vivo metabolic efficacy against which alternatives must be benchmarked [2]. A high-resolution (1.95 Å) crystal structure of its complex with the PPARγ ligand-binding domain is available (PDB 6DGL), providing atomic-level detail for structure-based research [3].

Why Darglitazone Cannot Be Substituted by Other Thiazolidinediones Without Quantitative Verification


Within the thiazolidinedione (TZD) class, differences in molecular structure result in wide variance in PPARγ transactivation potency (spanning >40-fold range) and distinct selectivity profiles versus other PPAR isoforms [1]. For instance, rosiglitazone exhibits an EC50 of 60 nM, while ciglitazone requires 3 µM to achieve comparable receptor activation . Darglitazone occupies a specific position within this activity spectrum, and its unique balance of potency, oral bioavailability, and functional in vivo efficacy on both glucose and lipid parameters means substitution without matched experimental validation introduces uncontrolled variables that compromise reproducibility and study interpretation [2].

Darglitazone Procurement Guide: Quantified Differentiation Against TZD Analogs


PPARγ Transactivation Potency: Darglitazone vs. Rosiglitazone, Pioglitazone, Troglitazone, and Ciglitazone

Darglitazone activates human PPARγ with an EC50 of 65 nM in a GAL4 transactivation assay performed in HepG2 cells [1]. This places its potency approximately equivalent to rosiglitazone (EC50 = 60 nM), ~8.5-fold more potent than troglitazone (EC50 = 550 nM), ~14-fold more potent than pioglitazone (EC50 = 930 nM), and ~46-fold more potent than the early TZD ciglitazone (EC50 = 3,000 nM) under comparable in vitro conditions .

PPARγ agonism Nuclear receptor pharmacology Insulin sensitization

PPARγ/α Selectivity: Darglitazone Exhibits Measured Cross-Reactivity

Darglitazone demonstrates measurable agonist activity at human PPARα with an EC50 of 150 nM in a GAL4 transactivation assay, representing only a 2.3-fold preference for PPARγ over PPARα [1]. In contrast, rosiglitazone is reported to exhibit no activity at PPARα or PPARβ/δ at concentrations up to 10 µM, classifying it as a highly selective PPARγ agonist . This difference in isoform selectivity profile can lead to divergent downstream biological effects, particularly on lipid metabolism pathways.

PPAR isoform selectivity Off-target profiling Dual agonism

Clinical Glycemic and Lipid Efficacy: Head-to-Head with Placebo and Cross-Study Comparator Context

In a 14-day, double-blind, placebo-controlled trial in obese NIDDM subjects, darglitazone (25 mg QD) significantly reduced 24-hour plasma glucose area under the curve (AUC) by 19.7% (from 292.8 ± 31.2 to 235.2 ± 21.6 mmol·h⁻¹·l⁻¹; p=0.002) and 24-hour non-esterified fatty acid (NEFA) AUC by 50.2% (from 1,900 ± 236 to 947 ± 63 g·h⁻¹·l⁻¹; p=0.002) [1]. For context, clinical studies with troglitazone (400-600 mg/day) have reported HbA1c reductions of approximately 0.5-1.0% over 12-26 weeks, while rosiglitazone (4-8 mg/day) shows similar HbA1c decreases of 0.3-0.7% [2]. This establishes a baseline of human pharmacodynamic efficacy for darglitazone.

Type 2 diabetes Insulin resistance Metabolic trial

Structural Biology: High-Resolution Co-Crystal Structure Enables Rational Design

A high-resolution (1.95 Å) X-ray crystal structure of darglitazone bound to the human PPARγ ligand-binding domain (LBD) is publicly available (PDB ID: 6DGL) [1]. The structure reveals the ligand's specific interactions within the binding pocket and the resulting receptor conformation [2]. While structures for other TZDs (e.g., rosiglitazone: PDB 2PRG; pioglitazone: PDB 2XKW) are also available, the darglitazone-bound structure provides a distinct atomic framework for understanding its particular binding mode and for conducting comparative structural analyses or computational chemistry campaigns.

X-ray crystallography Structure-based drug design PPARγ LBD

Procurement-Driven Application Scenarios for Darglitazone Based on Verified Differentiation


Mechanistic Studies of PPARγ/α Dual Engagement vs. Selective PPARγ Agonism

Use darglitazone as a tool compound to investigate the functional consequences of combined PPARγ/α activation in cellular and in vivo metabolic models. Its measured PPARα activity (EC50 = 150 nM) contrasts sharply with the high selectivity of rosiglitazone, enabling side-by-side comparisons to parse the contribution of PPARα agonism to lipid metabolism, insulin sensitivity, and gene expression profiles [1].

Preclinical Diabetes and Insulin Resistance Models Requiring Defined Human Pharmacodynamic Benchmarking

Incorporate darglitazone as a reference TZD in rodent models of type 2 diabetes (e.g., ob/ob, db/db mice) when the study design benefits from a compound with established human metabolic efficacy. The 19.7% reduction in 24-h plasma glucose AUC and 50.2% reduction in NEFA AUC observed in NIDDM subjects provide a quantitative clinical anchor for interpreting preclinical dose-response and efficacy data [2].

Structure-Based Drug Design and Computational Chemistry Campaigns

Utilize the high-resolution (1.95 Å) darglitazone-bound PPARγ LBD crystal structure (PDB 6DGL) for molecular docking studies, pharmacophore modeling, or the design of novel TZD derivatives. The atomic detail supports rational modifications to modulate potency, selectivity, or binding kinetics [3].

Technical Documentation Hub

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